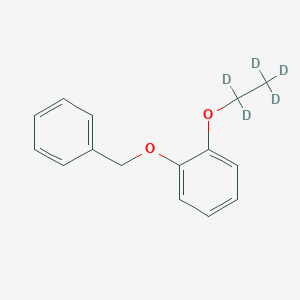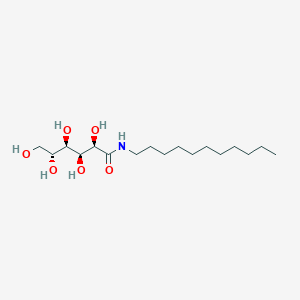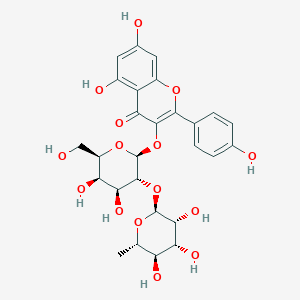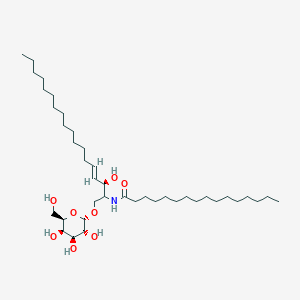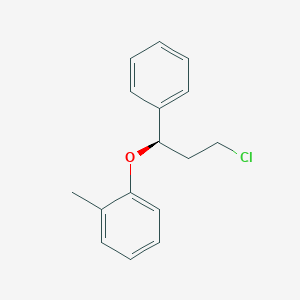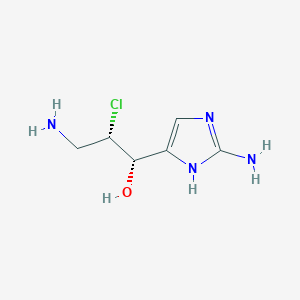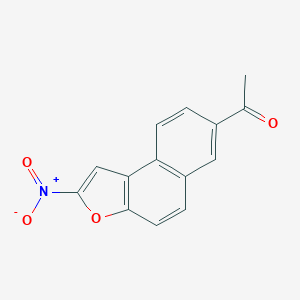
ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanedione, 1-(2-nitronaphtho[2,1-b]furan-7-yl)-, also known as NITD-916, is a novel small molecule compound that has shown promising results in scientific research. It belongs to the class of furan-containing compounds and has a molecular weight of 331.3 g/mol.
Mecanismo De Acción
The mechanism of action of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- involves the inhibition of viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp). ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- binds to the active site of the RdRp and prevents the formation of the viral RNA. This results in the inhibition of viral replication and the subsequent reduction in viral load.
Efectos Bioquímicos Y Fisiológicos
ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. In addition, it has been shown to have a long half-life, which makes it an attractive candidate for the treatment of chronic viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- is its broad-spectrum antiviral activity. It has been shown to be effective against a wide range of viruses, which makes it a promising candidate for the development of broad-spectrum antiviral drugs. However, one of the limitations of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- is its relatively low potency compared to other antiviral drugs. This may limit its effectiveness in the treatment of certain viral infections.
Direcciones Futuras
There are several future directions for the development of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)-. One direction is the optimization of its potency and selectivity against viral RdRp. This may involve the modification of the compound structure or the identification of more potent analogs. Another direction is the development of combination therapies that involve ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- and other antiviral drugs. This may enhance the effectiveness of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- and reduce the likelihood of drug resistance. Finally, further studies are needed to evaluate the safety and efficacy of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- in clinical trials.
Conclusion:
In conclusion, ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- is a novel small molecule compound with promising antiviral and anticancer properties. It has a broad-spectrum antiviral activity and minimal toxicity, making it an attractive candidate for the development of antiviral drugs. However, further studies are needed to optimize its potency and selectivity, develop combination therapies, and evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- involves a four-step process. The first step involves the synthesis of 2-nitronaphthalene, which is then reacted with furan-2-carboxaldehyde in the presence of a base to form 2-nitronaphtho[2,1-b]furan. The second step involves the reduction of the nitro group to an amino group, which is then protected using a tert-butyloxycarbonyl (Boc) group. The third step involves the selective removal of the Boc group and the subsequent reaction with ethanedione to form ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)-. The final step involves the purification of the compound using column chromatography.
Aplicaciones Científicas De Investigación
ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- has been extensively studied for its potential therapeutic applications. It has been shown to have potent antiviral activity against a wide range of viruses, including dengue virus, Zika virus, and yellow fever virus. In addition, it has shown promising results in the treatment of hepatitis C virus and influenza virus. ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- has also been studied for its potential use in the treatment of cancer, as it has shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
101688-07-7 |
|---|---|
Nombre del producto |
ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- |
Fórmula molecular |
C14H9NO4 |
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
1-(2-nitrobenzo[e][1]benzofuran-7-yl)ethanone |
InChI |
InChI=1S/C14H9NO4/c1-8(16)9-2-4-11-10(6-9)3-5-13-12(11)7-14(19-13)15(17)18/h2-7H,1H3 |
Clave InChI |
KNPMKNLEQSHSEL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C=C2)OC(=C3)[N+](=O)[O-] |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)C3=C(C=C2)OC(=C3)[N+](=O)[O-] |
Otros números CAS |
101688-07-7 |
Sinónimos |
ETHANONE, 1-(2-NITRONAPHTHO(2,1-b)FURAN-7-YL)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



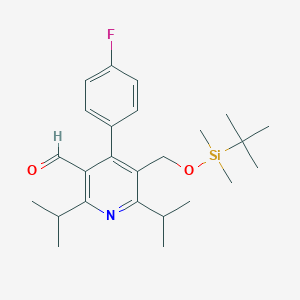
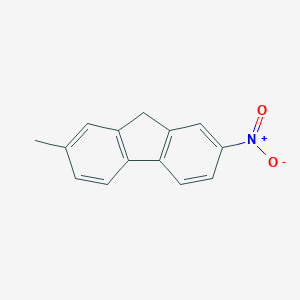

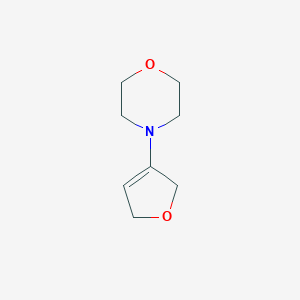
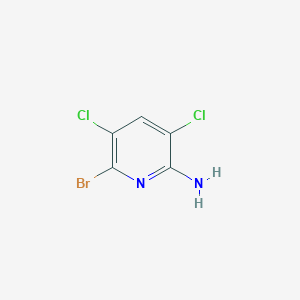
![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)
